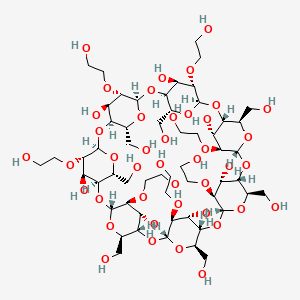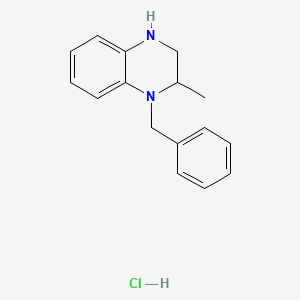
1-Benzyl-2-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride
Übersicht
Beschreibung
“1-Benzyl-2-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride” is a chemical compound with the CAS Number: 1607258-21-8 . It is available in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C16H19ClN2 . The InChI code is 1S/C16H18N2.ClH/c1-13-11-17-15-9-5-6-10-16(15)18(13)12-14-7-3-2-4-8-14;/h2-10,13,17H,11-12H2,1H3;1H .Physical And Chemical Properties Analysis
The compound is a powder . Its molecular weight is 274.79 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
-
Medicinal Chemistry
- Application : THIQ analogs, including 1-Benzyl-2-methyl-1,2,3,4-tetrahydroquinoxaline, have been studied for their diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Methods : The development of novel THIQ analogs involves synthetic strategies for constructing the core scaffold .
- Results : The biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action have been studied .
-
Neuroscience
- Application : 1-Benzyl THIQ has been studied for its effects in Parkinson’s disease (PD). It potentiates the metabolism of dopamine, increases the production of free radicals by activating the dopamine oxidation pathway and inhibiting dopamine metabolism via the COMT pathway, and induces cell death .
- Methods : The study of 1-Benzyl THIQ’s effects in PD involves examining its impact on dopamine metabolism and its role in cell death .
- Results : 1-Benzyl THIQ has been found to potentiate the metabolism of dopamine and increase the production of free radicals, leading to cell death .
-
Pharmacology
- Application : 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous substance, has high pharmacological potential and a broad spectrum of action in the brain .
- Methods : The effects of 1MeTIQ are studied in behavioral, neurochemical, and molecular studies in rodents .
- Results : 1MeTIQ has gained special interest as a neuroprotectant, and its ability to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) has been studied .
-
Chemistry
- Application : Tris (1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine, a compound related to 1-Benzyl-2-methyl-1,2,3,4-tetrahydroquinoxaline, is used as a polytriazolylamine ligand which stabilizes Cu (I) towards disproportionation and oxidation .
- Methods : This compound enhances the catalytic effect in the azide-acetylene cycloaddition .
- Results : The application of this compound has been found to enhance the catalytic effect in the azide-acetylene cycloaddition .
-
Neuroprotection
- Application : 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous substance, has been found to have neuroprotective properties .
- Methods : The neuroprotective effects of 1MeTIQ are studied in behavioral, neurochemical, and molecular studies in rodents .
- Results : 1MeTIQ has been found to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) .
-
Catalysis
- Application : Tris (1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine, a compound related to 1-Benzyl-2-methyl-1,2,3,4-tetrahydroquinoxaline, is used as a polytriazolylamine ligand which stabilizes Cu (I) towards disproportionation and oxidation .
- Methods : This compound enhances the catalytic effect in the azide-acetylene cycloaddition .
- Results : The application of this compound has been found to enhance the catalytic effect in the azide-acetylene cycloaddition .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
4-benzyl-3-methyl-2,3-dihydro-1H-quinoxaline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2.ClH/c1-13-11-17-15-9-5-6-10-16(15)18(13)12-14-7-3-2-4-8-14;/h2-10,13,17H,11-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWAISSXQIWRIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2N1CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride | |
CAS RN |
1607258-21-8 | |
| Record name | 1-benzyl-2-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



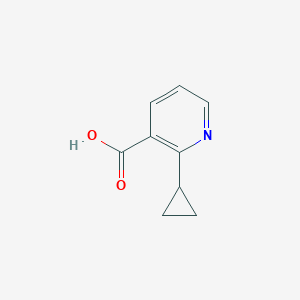
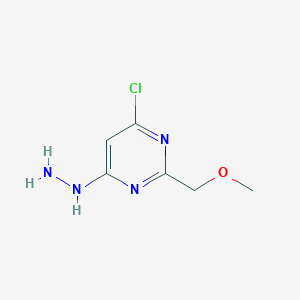


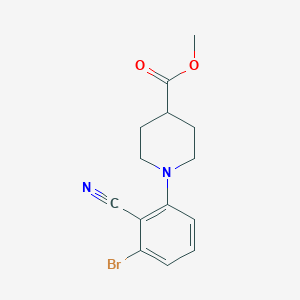


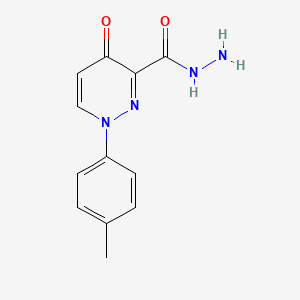
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/structure/B1458241.png)
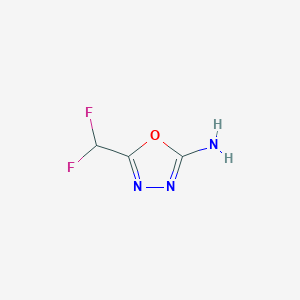
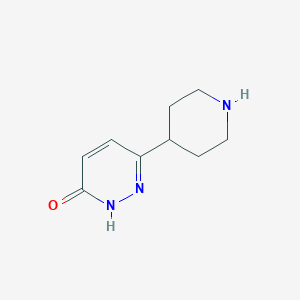

![2-Chloro-N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B1458248.png)
